molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophen-4-one CAS No. 5650-51-1

5,6-Dihydrocyclopenta[b]thiophen-4-one

Cat. No.: B1586673
CAS No.: 5650-51-1
M. Wt: 138.19 g/mol
InChI Key: KOBLGOHFGYWCRC-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[b]thiophen-4-one is a heterocyclic compound with the molecular formula C7H6OS It is a sulfur-containing compound that features a fused cyclopentane and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydrocyclopenta[b]thiophen-4-one can be synthesized through the condensation of two molecules of propanedioic acid. This reaction typically occurs in a catalytic fashion at elevated temperatures, around 160 degrees Celsius . Another synthetic route involves the preparation of thiophene-fused cyclopentadienyl titanium complexes, which can be achieved without chromatography purification on a large scale .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for large-scale production. The use of catalytic processes and high-temperature conditions are common in industrial settings to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrocyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5,6-Dihydrocyclopenta[b]thiophen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its sulfur atom can participate in coordination chemistry, influencing the reactivity and stability of the resulting complexes. Additionally, the compound’s ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]thiophene: Lacks the dihydro and ketone functionalities.

    Thiophene: A simpler sulfur-containing heterocycle without the fused cyclopentane ring.

    Cyclopentadienone: Contains a similar cyclopentane ring but lacks the sulfur atom.

Uniqueness

5,6-Dihydrocyclopenta[b]thiophen-4-one is unique due to its fused ring system that combines the properties of both cyclopentane and thiophene. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBLGOHFGYWCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365716
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-51-1
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[b]thiophen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene-2-yl-propionic acid (Intermediate AC) (1.75 g, 0.01122 mol) in dichloromethane (50 mL) was added SOCl2 (1.67 mL, 0.02244 mol) and stirred at room temperature for 6 h. This solution was added dropwise to a suspension of AlCl3 (2.98 g, 0.02244 mol) in dichloromethane (50 mL) over 45 minutes. The resulting mixture was stirred at room temperature for 12 h. The system was quenched by dropwise addition of water (10 mL) and extracted with dichloromethane. The organics were dried with MgSO4 and the solvent was removed in vacuo. The title compound was purified by silica gel column chromatography using 4:1 Hexanes:ethyl acetate as the eluent. MS m/z 139.1 (M+H)+;
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a period of 10 minutes a solution of triflic anhydride (84.7 g, 0.30 mol) in DCE (300 mL) was added to a cold solution of N,N-dimethylacrylamide (29.8 g, 0.30 mol) in DCE (2700 mL). The mixture was stirred for 15 minutes at 0° C. A solution of thiophene (25.3 g, 0.30 mol) was added and the mixture was refluxed for seven hours. A solution of potassium carbonate (150 g in 200 mL of water) was added. The mixture was extracted two times with DCM dried over sodium sulphate and evaporated under reduced pressure. The compound was purified by silica gel chromatography with ethyl acetate/hexane.
Quantity
84.7 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-dimethylacrylamide (6.6 g, 71 mmol) in dichloroethane (400 ml) was gradually added dropwise a solution of trifluoromethanesulfonic acid anhydride (20 g, 71 mmol) in dichloroethane (50 mL) under ice-cooling. A solution of thiophene (6.0 g, 71 mmol) in dichloroethane (50 mL) was added to the mixture, and the mixture was heated under reflux for 15 hrs. The reaction mixture was concentrated under reduced pressure, saturated sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9:5 to 4:1) to give the title compound (3.8 g, yield 39%) as a white powder.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 2
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 3
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 4
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 5
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 6
5,6-Dihydrocyclopenta[b]thiophen-4-one

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